![molecular formula C18H19Cl2N3O3 B2472072 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide CAS No. 877937-50-3](/img/structure/B2472072.png)
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide, also known as TAK-659, is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produce antibodies to fight infections. TAK-659 has shown promise in the treatment of various B cell-related diseases, including B cell lymphomas and autoimmune disorders.
Mecanismo De Acción
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide binds irreversibly to the active site of BTK, inhibiting its activity and preventing downstream signaling pathways that lead to B cell activation and proliferation. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib and acalabrutinib.
Biochemical and Physiological Effects:
The inhibition of BTK by 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide leads to several biochemical and physiological effects. Inhibition of BTK reduces the activation and proliferation of B cells, leading to a decrease in antibody production. This effect is beneficial in autoimmune disorders, where excessive antibody production is a hallmark of the disease. Additionally, BTK inhibition can induce apoptosis, or programmed cell death, in B cell tumors, leading to tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, making it an ideal tool for studying B cell signaling pathways. Additionally, 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide has shown efficacy in preclinical models of B cell-related diseases, making it a promising candidate for further research.
However, 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide has some limitations for lab experiments. Its complex synthesis method and proprietary nature make it difficult to obtain and use in research. Additionally, the irreversible binding of 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide to BTK can make it challenging to study the reversibility of BTK inhibition.
Direcciones Futuras
There are several future directions for the research and development of 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide. One potential application is in combination therapy with other agents, such as monoclonal antibodies or chemotherapy, to enhance its efficacy in the treatment of B cell tumors. Additionally, the development of more potent and selective BTK inhibitors could lead to improved outcomes in B cell-related diseases. Finally, the study of the reversibility of BTK inhibition by 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide could provide insights into the optimal dosing and treatment regimens for BTK inhibitors in the clinic.
Conclusion:
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide is a promising BTK inhibitor with potential therapeutic applications in B cell-related diseases. Its selective inhibition of BTK and ability to induce apoptosis in B cell tumors make it an attractive candidate for further research and development. However, its complex synthesis method and proprietary nature make it challenging to obtain and use in lab experiments. Future research into combination therapy, the development of more potent and selective BTK inhibitors, and the reversibility of BTK inhibition by 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide could lead to improved outcomes in the treatment of B cell-related diseases.
Métodos De Síntesis
The synthesis of 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide involves several steps, including the formation of an intermediate compound and subsequent coupling with the final product. The process is complex and requires expertise in organic chemistry. However, the exact details of the synthesis method are proprietary and not publicly available.
Aplicaciones Científicas De Investigación
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide has shown efficacy in inhibiting BTK and reducing the growth of B cell tumors. In clinical trials, 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide has demonstrated promising results in the treatment of B cell lymphomas, chronic lymphocytic leukemia, and rheumatoid arthritis.
Propiedades
IUPAC Name |
5,6-dichloro-N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-3-8-23(18(25)12-9-13(19)17(20)21-10-12)11-16(24)22-14-6-4-5-7-15(14)26-2/h4-7,9-10H,3,8,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJOQJKMMINUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC1=CC=CC=C1OC)C(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

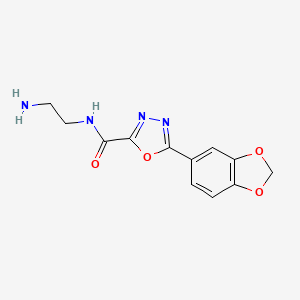
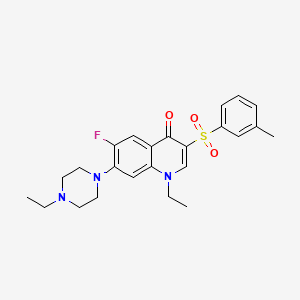
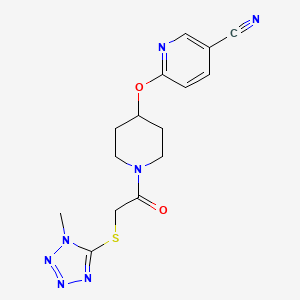
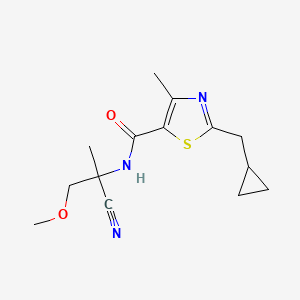
![2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2471995.png)
![(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2471997.png)
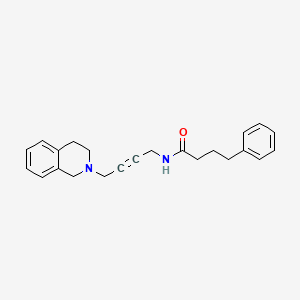
![methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate](/img/structure/B2471999.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)


![3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472007.png)
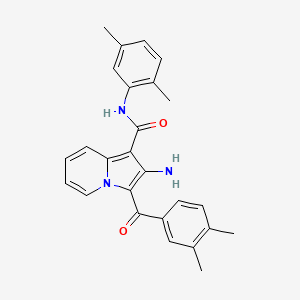
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2472011.png)